molecular formula C12H15N5O3 B2472640 1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 2034365-89-2

1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2472640
CAS No.: 2034365-89-2
M. Wt: 277.284
InChI Key: XLQQWJDTMTZYCI-UHFFFAOYSA-N
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Description

The compound “1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a pyrrolidine ring, and an imidazolidinone ring . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthetic strategies often involve ring construction or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, pyrimidine, and imidazolidinone rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Antibacterial Activity

Chemical synthesis techniques have been developed to create various derivatives of pyrimidine and imidazolidinone compounds, demonstrating significant antibacterial activity. For example, the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives involves treating 5-aminopyrazole-4-carbonitriles with formamide, leading to compounds with significant antibacterial effects (Rahmouni et al., 2014). Similarly, nitrogen-carbon-linked (azolylphenyl)oxazolidinones have been prepared, showing expanded activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).

Catalyzed Synthesis of Imidazopyridines and Pyrimidines

Copper-catalyzed synthesis methods have been utilized to create imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine compounds, employing ethyl tertiary amines as carbon sources under aerobic oxidative conditions (Rao et al., 2017). This innovative approach allows for broad substrate scope and functional group tolerance, leading to diverse and valuable products.

Antiviral and Antiulcer Agents

Compounds with imidazo[1,2-a]pyridine and pyrimidine structures have been explored for their potential as antiviral and antiulcer agents. For instance, imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized for their potential as antisecretory and cytoprotective antiulcer agents, though with varying degrees of success (Starrett et al., 1989). Additionally, derivatives like 1-[5-(4'-chlorobiphenyl-4-yloxy)-3-methylpentyl]-3-pyridin-4-yl-imidazolidin-2-one have shown excellent antiviral activity against enterovirus 71 (Chern et al., 2005).

Properties

IUPAC Name

1-(3-pyrimidin-2-yloxypyrrolidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c18-11-15-5-7-17(11)12(19)16-6-2-9(8-16)20-10-13-3-1-4-14-10/h1,3-4,9H,2,5-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQQWJDTMTZYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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